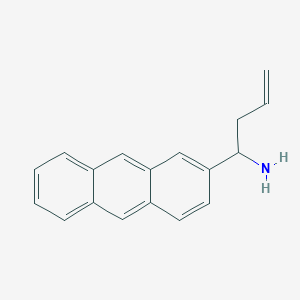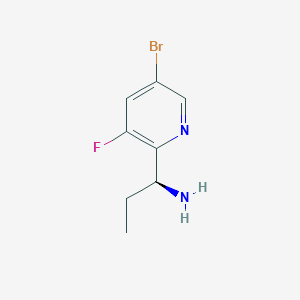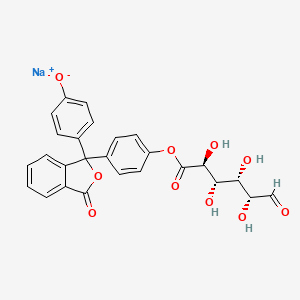
(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C11H18N2 · 2HCl. It is a derivative of ethane-1,2-diamine, where the ethane backbone is substituted with a 2,4,6-trimethylphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 2,4,6-trimethylbenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine to the corresponding amine. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
科学的研究の応用
(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride: This compound has a similar structure but with two 2,4,6-trimethylphenyl groups.
Ethanone, 1-(2,4,6-trimethylphenyl)-: This compound is structurally similar but lacks the ethane-1,2-diamine backbone.
Uniqueness
(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of two amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H20Cl2N2 |
|---|---|
分子量 |
251.19 g/mol |
IUPAC名 |
(1S)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2.2ClH/c1-7-4-8(2)11(9(3)5-7)10(13)6-12;;/h4-5,10H,6,12-13H2,1-3H3;2*1H/t10-;;/m1../s1 |
InChIキー |
UFUOCAIUJFBMFF-YQFADDPSSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)[C@@H](CN)N)C.Cl.Cl |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(CN)N)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



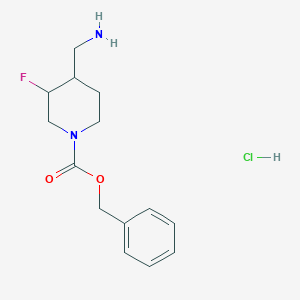
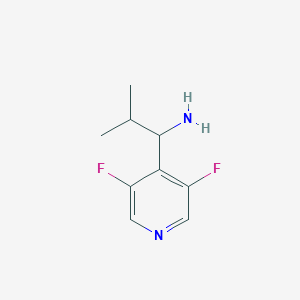
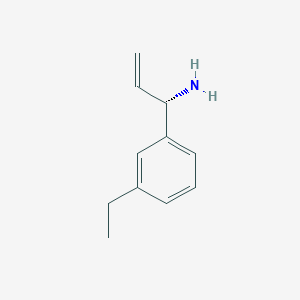
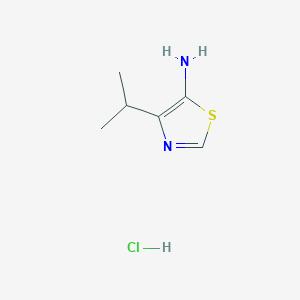
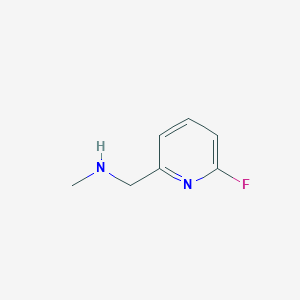
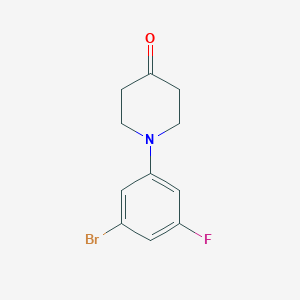

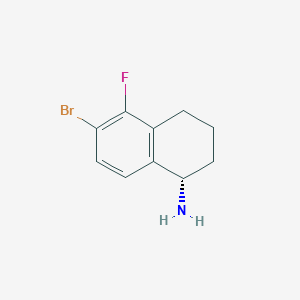
![6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13040934.png)
